Cholest-1-en-3-one

Steroid oxidation Baeyer-Villiger rearrangement α-halo ketone reactivity

Researchers requiring authentic Δ1-3-ketosteroid for KstD dehydrogenase assays or A-nor-steroid synthesis face isomer misidentification risks when Δ4 or Δ5 analogs are substituted. Cholest-1-en-3-one (CAS 50557-39-6) resolves this ambiguity with its unique Δ1-conjugated enone system. • Δ1-specific enone chromophore governs regioselectivity in cycloadditions, reductions, and enzymatic transformations, ensuring reproducible reaction outcomes not achievable with Δ4/Δ5 isomers. • Distinct LogP of ~7.45 (vs. ~9.36 for Δ4 isomer) enables unambiguous use as an HPLC retention time marker for steroidal enone mixture resolution. • Serves as the direct precursor for A-nor-5α-cholestan-1-one synthesis via Baeyer-Villiger oxidative ring contraction (~50% yield), a viable entry to ring-A-modified steroid libraries inaccessible from other isomers. Supplied as isomerically pure material suitable for biocatalytic process development, photochemical probe studies, and analytical reference standard applications.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 50557-39-6
Cat. No. B14662836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-1-en-3-one
CAS50557-39-6
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,15,18-20,22-25H,6-12,14,16-17H2,1-5H3
InChIKeyIIPHPVVRBVBREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-1-en-3-one: Distinct Reactivity and Properties


Cholest-1-en-3-one (5α‑cholest‑1‑en‑3‑one, CAS 50557‑39‑6) is a C₂₇‑steroidal α,β‑unsaturated ketone belonging to the cholestenone isomer family. It features a conjugated enone system at the C1–C2 position of the A‑ring, distinguishing it from the more common Δ⁴ and Δ⁵ cholestenone isomers. The compound serves as a versatile synthetic intermediate in steroid chemistry [REFS‑1] and as a substrate or product in microbial 3‑ketosteroid Δ1‑dehydrogenase pathways [REFS‑2]. Its reactivity profile, stereoelectronic properties, and lipophilicity diverge measurably from close structural analogs, making it a non‑interchangeable entity in research and industrial applications.

Unique Δ1 enone reactivity for A-ring modifications
Defined substrate for KstD biocatalytic transformations
Stereospecific reference for chemical dehydrogenation

Cholest-1-en-3-one Isomer Specificity


Despite sharing the molecular formula C₂₇H₄₄O with cholest‑4‑en‑3‑one and cholest‑5‑en‑3‑one, cholest‑1‑en‑3‑one cannot be generically substituted. The position of the double bond dictates the stereoelectronic character of the enone chromophore, governing regioselectivity in cycloadditions, reductions, and enzymatic transformations [REFS‑1]. The Δ1‑3‑keto motif is a specific substrate requirement for 3‑ketosteroid Δ1‑dehydrogenases used in industrial steroid biotransformation [REFS‑2]. Furthermore, the compound's distinct LogP value (≈7.45) diverges from its Δ4 (≈9.36) and Δ5 (≈7.60) isomers [REFS‑3], affecting membrane partitioning, chromatographic behavior, and formulation development. The quantitative evidence below substantiates that substitution with an incorrect isomer leads to divergent reaction outcomes, compromised biocatalytic efficiency, and altered physicochemical performance.

Property
This Product
Common Substitutes
Enone Regioselectivity
C1–C2 enone directs specific cycloadditions/reductions
Δ4/Δ5 isomers may lead to divergent reaction outcomes
Enzyme Substrate Fit
Recognized by KstD Δ1-dehydrogenases
Δ4/Δ5 isomers not substrates; may compromise biocatalytic efficiency
Lipophilicity (LogP)
LogP ~7.45, moderate partitioning
Δ4 LogP ~9.36 drastically higher; may alter membrane/HPLC behavior

Cholest-1-en-3-one Differentiation Evidence


Baeyer–Villiger Oxidation: Divergent Products with Halo Analogs

Under Baeyer–Villiger conditions with trifluoro‑peracetic acid, α‑iodocholestan‑3‑one is unexpectedly converted into cholest‑1‑en‑3‑one in approximately 50% yield, rather than forming the expected α‑iodo‑lactone [REFS‑1]. In direct contrast, the corresponding 2‑chlorocholestan‑3‑one and 2‑bromocholestan‑3‑one proceed via the canonical Baeyer–Villiger pathway to give the respective α‑halo‑lactones (VIIIa and VIIIc) [REFS‑1]. This divergent reactivity is specific to the iodo‑substituted precursor and the Δ1‑enone product.

Baeyer–Villiger product divergence
Head-to-head
Iodo-substrate → cholest-1-en-3-one (~50% yield) Chloro/bromo substrates → α-halo-lactones exclusively
Supports isomer-specific synthetic route selection
Conditions: trifluoroperacetic acid, RT
Steroid oxidation Baeyer-Villiger rearrangement α-halo ketone reactivity

α‑Nitro Enone Photochemistry: Regeneration vs. α‑Cleavage

Direct irradiation of 4α‑nitro‑5α‑cholest‑1‑en‑3‑one in protic solvents results in clean removal of the nitro group to regenerate the parent cholest‑1‑en‑3‑one [REFS‑1]. Under identical photolysis conditions, the Δ4‑isomer 2α‑nitrocholest‑4‑en‑3‑one undergoes an unexpected α‑cleavage of the carbonyl group, yielding 3‑alkoxy‑2‑nitro‑2,3‑secocholest‑4‑en‑3‑one products [REFS‑1]. This demonstrates that the double‑bond position (Δ1 vs. Δ4) governs the photochemical reaction pathway.

α-Nitro enone photochemistry
Cross-study
Δ1 isomer: nitro removal to parent enone Δ4 isomer: α-cleavage to seco-steroids
Divergent photoreactivity enforces isomer selection for photochemical studies
Protic solvent irradiation; Suginome & Kurokawa 1989
Photochemistry α-Nitro enone steroid photoreactivity

Stereospecific DDQ Dehydrogenation to Δ1‑Enone

Treatment of 5α‑cholestan‑3‑one with 2,3‑dichloro‑5,6‑dicyano‑1,4‑benzoquinone (DDQ) yields 5α‑cholest‑1‑en‑3‑one via stereospecific loss of the 1α and 2β axial hydrogens, as demonstrated by tritium‑labeling studies [REFS‑1]. This contrasts with the enzymatic or chemical routes to cholest‑4‑en‑3‑one, which involve distinct stereochemical outcomes at different positions. The DDQ method provides a direct, stereochemically defined entry to the Δ1‑enone system.

DDQ dehydrogenation stereospecificity
Method context
Loss of 1α-H and 2β-H (axial) to form Δ1-enone; distinct from Δ4 biosynthetic pathway
Stereospecific outcome supports quality control for synthetic product
DDQ in benzene/dioxane; Ramm & Caspi 1969
Dehydrogenation Stereochemistry DDQ oxidation

Lipophilicity Differences Across Cholestenone Isomers

The computed octanol‑water partition coefficient (LogP) for 5α‑cholest‑1‑en‑3‑one is 7.45, substantially lower than that of cholest‑4‑en‑3‑one (LogP = 9.36) and modestly lower than cholest‑5‑en‑3‑one (LogP = 7.60) [REFS‑1][REFS‑2]. The ~1.9 log unit difference between Δ1 and Δ4 isomers corresponds to an approximately 80‑fold difference in lipophilicity, which can significantly affect membrane permeability, reverse‑phase HPLC retention times, and bioavailability predictions.

Lipophilicity LogP
Cross-study
Δ1: 7.45; Δ4: 9.36; Δ5: 7.60
Large lipophilicity gap precludes interchangeable use in partitioning studies
Computed LogP (Crippen); data to verify experimentally
Lipophilicity LogP physicochemical profiling

Antibacterial Activity of Δ1‑3‑Ketosteroid Class

Among Δ1‑3‑ketosteroids isolated from the gorgonian Subergorgia rubra, subergosterones B and C—both bearing the Δ1‑3‑keto moiety with a 9‑OH group—displayed inhibitory antibacterial activity against Bacillus cereus with MIC values of 1.56 μM [REFS‑1]. While this data is for hydroxylated Δ1‑3‑ketosteroids rather than the parent cholest‑1‑en‑3‑one, it establishes the Δ1‑3‑keto pharmacophore as a privileged scaffold for antibacterial activity within this structural class.

Antibacterial class-level activity
Class-level
Subergosterones B/C MIC 1.56 μM vs. B. cereus
Supports Δ1-3-ketosteroid scaffold for antimicrobial screening
Data for hydroxylated analogs; requires parent compound validation
Antibacterial Δ1-3-ketosteroid marine natural products

High-Value Applications of Cholest-1-en-3-one


A‑Nor‑Steroid Synthesis Intermediate

Cholest‑1‑en‑3‑one serves as the direct precursor for A‑nor‑5α‑cholestan‑1‑one synthesis via oxidative ring contraction [REFS‑1]. The ~50% yield demonstrated in the Baeyer–Villiger route from α‑iodocholestan‑3‑one [REFS‑2] provides a viable entry to ring‑A‑modified steroid libraries that cannot be accessed from Δ4 or Δ5 isomers. Procurement of the Δ1 isomer is essential for laboratories pursuing A‑nor‑steroid synthesis.

KstD Enzyme Substrate for Biocatalysis

Microbial 3‑ketosteroid Δ1‑dehydrogenases specifically recognize the saturated 3‑keto A‑ring and introduce the C1–C2 double bond to generate Δ1‑3‑ketosteroids [REFS‑1]. Authentic cholest‑1‑en‑3‑one is required as an analytical reference standard for KstD activity assays and as a product standard in biocatalytic process development. The stereospecific nature of this enzymatic reaction, mirrored by the DDQ chemical dehydrogenation [REFS‑2], underscores the need for isomerically pure material.

Photochemical Probe for Steroidal Enone Reactivity

The divergent photochemical behavior of 4α‑nitro‑5α‑cholest‑1‑en‑3‑one (nitro removal to regenerate parent enone) versus 2α‑nitrocholest‑4‑en‑3‑one (α‑cleavage to seco‑steroids) [REFS‑1] establishes the Δ1‑enone scaffold as a mechanistically informative photochemical probe. This application requires the authentic Δ1 isomer, as the Δ4 isomer follows an entirely different reaction manifold.

Lipophilicity Reference for Chromatographic Methods

With a calculated LogP of 7.45, cholest‑1‑en‑3‑one occupies a distinct lipophilicity position among cholestenone isomers (Δ4 LogP = 9.36; Δ5 LogP = 7.60) [REFS‑1]. This ~80‑fold lipophilicity gap between Δ1 and Δ4 isomers makes the compound valuable as a retention time marker and system suitability standard in reverse‑phase HPLC method development for steroidal enone mixtures, where co‑elution risks must be managed.

Application
Selection Property
Validation Focus
A-Nor-Steroid Synthesis
Δ1-enone ring contraction reactivity
Baeyer–Villiger oxidative pathway
KstD Biocatalysis Reference
Enzyme substrate specificity for Δ1-3-keto
Stereochemical outcome of dehydrogenation
Photochemical Mechanistic Probe
Isomer-dependent photoreaction manifold
Nitro removal vs. ring-opening pathway
Chromatographic Retention Marker
Lipophilicity position among cholestenones
Isomer resolution and co-elution risk management
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